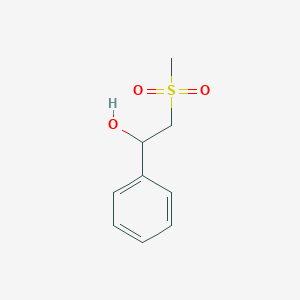

2-(Methylsulfonyl)-1-phenylethanol

Description

Propriétés

IUPAC Name |

2-methylsulfonyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQEVNJWREWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277515 | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-56-1 | |

| Record name | NSC2706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyl)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonyl-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Radical-Mediated Sulfonylation of Styrene

Reaction Overview

The most efficient and scalable method for synthesizing 2-(methylsulfonyl)-1-phenylethanol involves a domino reaction comprising radical addition, oxidation, and elimination steps. Styrene reacts with DMSO and water in the presence of ammonium iodide (NH$$_4$$I) at elevated temperatures to yield the target compound.

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Substrate | Styrene |

| Sulfonyl Source | DMSO |

| Radical Initiator | NH$$_4$$I (4.0 equiv) |

| Solvent | DMSO/H$$_2$$O (2:1 v/v) |

| Temperature | 130°C |

| Time | 24 hours |

| Yield | 95% (10 mmol scale) |

Mechanism

- Radical Generation : NH$$4$$I decomposes to iodine (I$$2$$), which undergoes homolytic cleavage to generate iodine radicals (I·).

- Methylthiyl Radical Formation : I· abstracts a hydrogen atom from DMSO, producing methylthiyl radicals (CH$$_3$$S·).

- Addition to Styrene : CH$$_3$$S· adds to styrene, forming a benzyl radical intermediate.

- Hydroxylation : The intermediate couples with hydroxyl radicals (HO·) from water, yielding 2-(methylthio)-1-phenylethanol.

- Oxidation : DMSO oxidizes the thioether to the sulfonyl group, producing this compound.

Key Observations

- Role of Water : Water is critical for hydroxyl radical formation and subsequent oxidation. Omitting water reduces yields to 12%.

- Stereoselectivity : The reaction proceeds with exclusive (E)-selectivity due to steric hindrance during elimination.

- Byproducts : Minor intermediates include 2-(methylthio)-1-phenylethanol and (E)-(2-(methylsulfonyl)vinyl)benzene, which are minimized under optimized conditions.

Alternative Pathways and Comparative Analysis

Scalability and Industrial Relevance

The NH$$_4$$I/DMSO method is highly scalable, with demonstrated success on a 10 mmol scale (95% yield). Key advantages include:

Challenges and Optimization Strategies

Competing Elimination Reactions

Under prolonged heating, this compound may dehydrate to form (E)-(2-(methylsulfonyl)vinyl)benzene. Mitigation strategies include:

Functional Group Tolerance

The method tolerates electron-withdrawing groups (e.g., -NO$$2$$, -CF$$3$$) on the styrene aromatic ring but shows reduced efficiency with sterically hindered substrates (e.g., 2-methylstyrene).

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylsulfonyl)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of phenylacetaldehyde or phenylacetone.

Reduction: Formation of 2-phenylethanol.

Substitution: Formation of various substituted phenylethanol derivatives.

Applications De Recherche Scientifique

2-(Methylsulfonyl)-1-phenylethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(Methylsulfonyl)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Functional Group Variations

a. 2-(Methylsulfanyl)-1-phenylethanol (C$9$H${12}$OS)

- Structural Difference : The sulfanyl (-SCH$3$) group replaces the sulfonyl (-SO$2$CH$_3$) group.

- Impact :

- Reactivity : Sulfanyl groups are less oxidized, making the compound more nucleophilic and prone to oxidation.

- Polarity : Reduced polarity compared to the sulfonyl analog, leading to lower solubility in polar solvents.

- Applications : Often used in thioether linkages or as precursors for sulfoxide/sulfone synthesis .

b. 2-(Methylsulfinyl)-1-phenylethanol (C$9$H${12}$O$_2$S)

- Structural Difference : Contains a sulfinyl (-SOCH$_3$) group.

- Impact :

c. 1-Phenylethanol (C$8$H${10}$O)

- Structural Difference : Lacks the methylsulfonyl group.

- Impact: Acidity: The hydroxyl proton is less acidic (pKa ~15) compared to 2-(methylsulfonyl)-1-phenylethanol (pKa ~12–13 due to electron-withdrawing effects). Applications: Primarily used as a fragrance or solvent, lacking the pharmacological relevance of sulfonyl derivatives .

Substituent Position and Aromatic Modifications

a. 2-(4-Methoxyphenyl)-1-phenylethanol (C${15}$H${16}$O$_2$)

- Structural Difference : A methoxy (-OCH$_3$) group is appended to the para position of the phenyl ring.

- Impact :

b. 2-(1H-Imidazol-1-yl)-1-phenylethanol (C${11}$H${12}$N$_2$O)

- Structural Difference : An imidazole ring replaces the sulfonyl group.

- Synthesis Complexity: Requires multi-step condensation and reduction processes .

Ketone Derivatives

a. 2-(Methylsulfonyl)-1-phenylethanone (C$9$H${10}$O$_3$S)

- Structural Difference : Ketone (-CO-) replaces the hydroxyl group.

- Impact: Reactivity: The ketone is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). Reduction Potential: Can be reduced to this compound, highlighting its role as a synthetic precursor .

b. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (C${16}$H${17}$NO$_3$S)

- Structural Difference : Incorporates a pyridine ring and sulfonyl-substituted phenyl group.

- Impact :

- Aromatic Interactions : Pyridine’s nitrogen enhances π-stacking and dipole interactions, relevant in kinase inhibitor design.

- Bioavailability : Increased hydrophilicity compared to purely aromatic analogs .

Activité Biologique

2-(Methylsulfonyl)-1-phenylethanol, with the chemical formula C9H12O3S, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. It interacts with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways crucial for maintaining cellular homeostasis.

- Cell Signaling Pathways : The compound may affect cell signaling pathways, including those involved in inflammation and apoptosis. By modulating these pathways, it can exert protective effects against cellular damage and promote cell survival .

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial Properties : Preliminary research indicates potential antimicrobial activity against various bacterial strains. This suggests its utility in developing new antimicrobial agents .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential in neurodegenerative disease models .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the activation of Nrf2 signaling pathways, which enhance the expression of antioxidant genes .

Case Study: Anti-inflammatory Activity

A controlled experiment demonstrated that administration of this compound significantly reduced levels of inflammatory markers in a rodent model of induced inflammation. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well absorbed and metabolized in vivo. Its metabolic pathways involve conjugation with glutathione, leading to detoxification and elimination from the body. Understanding these pathways is crucial for evaluating its therapeutic potential and safety profile .

Q & A

Q. What are the key challenges in synthesizing 2-(methylsulfonyl)-1-phenylethanol, and how can they be addressed methodologically?

The methylsulfonyl group introduces steric hindrance and electron-withdrawing effects, complicating nucleophilic substitutions. Synthesis typically involves sulfonation of 1-phenylethanol derivatives using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl. Reaction optimization requires controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts .

Q. How does the methylsulfonyl group influence the compound’s spectroscopic characterization?

In H NMR, the methylsulfonyl group deshields adjacent protons, causing distinct splitting patterns. For example, the CH group adjacent to the sulfonyl moiety appears as a triplet (~δ 3.5–4.0 ppm) due to coupling with the sulfonyl oxygen. Mass spectrometry (ESI-MS) typically shows a molecular ion peak [M+H] with fragmentation patterns dominated by cleavage at the sulfonyl bond .

Q. What are the stability considerations for this compound under varying pH conditions?

The compound is stable in acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8) due to nucleophilic attack on the sulfonyl group. Accelerated stability studies (40°C/75% RH) recommend storage at 4°C in inert atmospheres to prevent degradation. HPLC with UV detection (λ = 254 nm) is used to monitor stability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Asymmetric sulfonation using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., cinchona alkaloids) can induce enantioselectivity. For example, (-)-quinine-derived catalysts achieve ~80% ee in sulfonyl transfer reactions. Chiral HPLC (Chiralpak AD-H column) validates enantiomeric purity .

Q. What metabolic pathways degrade this compound in bacterial systems, and how do they compare to 1-phenylethanol metabolism?

Unlike 1-phenylethanol, which is oxidized to acetophenone via alcohol dehydrogenases (e.g., in Arthrobacter spp.), the methylsulfonyl group resists enzymatic cleavage. Nocardia T5 hydroxylates the aromatic ring, forming 3-(1′-hydroxyethyl)catechol derivatives, followed by meta-cleavage to pyruvate and acetaldehyde. Comparative proteomics identifies upregulated oxidoreductases in adapted strains .

Q. How do computational studies explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) reveal that the sulfonyl group lowers the LUMO energy at the β-carbon, favoring S2 mechanisms. Solvent effects (e.g., DMSO vs. THF) modulate transition-state stabilization, with activation energies ~15 kcal/mol higher than non-sulfonated analogs. MD simulations predict steric clashes in bulky nucleophiles .

Q. What contradictions exist in reported biological activities of sulfonated phenylethanol derivatives, and how can they be resolved?

Some studies report anti-inflammatory activity via COX-2 inhibition, while others note cytotoxicity from ROS generation. Discrepancies arise from differences in cell lines (e.g., RAW 264.7 vs. HEK293) and sulfonation positions. Dose-response assays with ROS scavengers (e.g., NAC) and isoform-specific kinase inhibitors clarify mechanisms .

Methodological Guidance

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

UPLC-MS/MS (C18 column, 0.1% formic acid in acetonitrile/water) detects impurities at <0.1% levels. Residual solvents (e.g., DCM) are quantified via headspace GC-MS. For chiral impurities, circular dichroism (CD) spectroscopy complements chiral HPLC .

Q. How can researchers design kinetic studies to compare the sulfonation rates of 1-phenylethanol derivatives?

Pseudo-first-order conditions (excess methanesulfonyl chloride) with in situ H NMR monitoring (DMSO-d) track reaction progress. Arrhenius plots (15–50°C) determine activation parameters. Hammett correlations with substituted phenyl groups quantify electronic effects .

Q. What strategies mitigate racemization during large-scale synthesis of enantiopure this compound?

Low-temperature reactions (-20°C) and non-polar solvents (hexane) reduce thermal racemization. Immobilized enzymes (e.g., Candida antarctica lipase) selectively acylate the undesired enantiomer, enabling kinetic resolution. Continuous-flow microreactors enhance enantiocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.